molecular formula C5H9NO2 B1593671 5-Nitro-1-pentene CAS No. 23542-51-0

5-Nitro-1-pentene

Cat. No.: B1593671
CAS No.: 23542-51-0
M. Wt: 115.13 g/mol
InChI Key: NPFOLTHIKZSVPQ-UHFFFAOYSA-N
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Description

5-Nitro-1-pentene, or 5-NP, is an organic compound consisting of a pentene molecule with a nitro group attached to one of the carbon atoms. It is a colorless liquid with a boiling point of approximately 120°C and a density of 1.09 g/cm3. 5-NP is a versatile compound with numerous applications in the fields of organic synthesis, catalysis, and pharmaceuticals.

Scientific Research Applications

Organic Synthesis and Reactions

  • A study by Jäger, Seidel, and Guntrum (1991) demonstrated the synthesis of 1-nitro-2,5-alkanediones from nitroalkanes using enollactones, highlighting a method of producing nitro derivatives like 5-Nitro-1-pentene (Jäger, Seidel, & Guntrum, 1991).
  • Zhang et al. (2014) discovered an asymmetric tandem reaction catalyzed by a bifunctional rosin-derived thiourea, generating 5-nitro-2-actoxy1-2-pentenates. This presents a novel approach in organic synthesis involving this compound (Zhang et al., 2014).

Catalysis and Reaction Mechanisms

  • Research by Prabhu et al. (1996) explored the oxidation of 1-pentene and its interaction with nitric oxide, revealing insights into the chemical behavior of compounds similar to this compound (Prabhu et al., 1996).
  • Long and Weitz (2000) conducted a study on the iron carbonyl-catalyzed isomerization of 1-pentene, providing information relevant to the understanding of this compound's potential in catalytic processes (Long & Weitz, 2000).

Environmental and Energy Applications

  • A study by Madeira et al. (2019) focused on the microbial biodegradation of 3-amino-1,2,4-triazol-5-one (ATO), a product related to the use of nitro compounds like this compound, emphasizing the environmental impact and bioremediation strategies (Madeira et al., 2019).

Properties

IUPAC Name

5-nitropent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-3-4-5-6(7)8/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFOLTHIKZSVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336527
Record name 5-Nitro-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23542-51-0
Record name 5-Nitro-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23542-51-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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